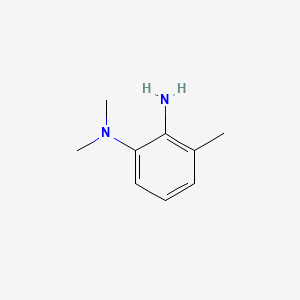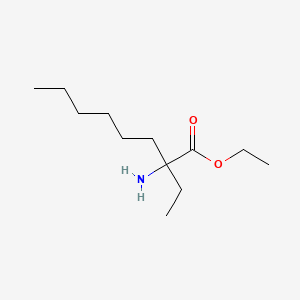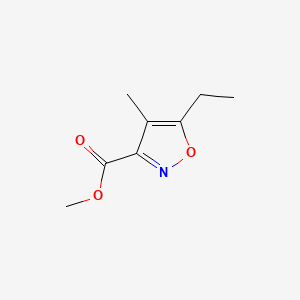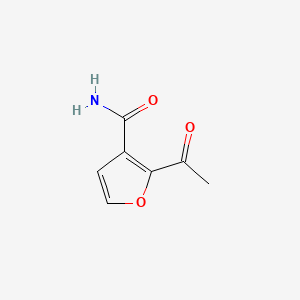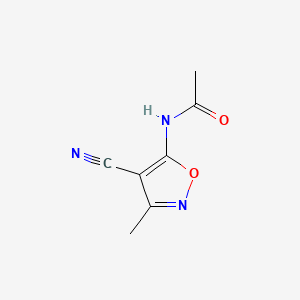![molecular formula C32H63NO16 B574458 O-[2-(Boc-amino)ethyl]-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 CAS No. 187848-68-6](/img/no-structure.png)
O-[2-(Boc-amino)ethyl]-Oμ-(2-carboxyethyl)polyethylene glycol 3,000
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“O-[2-(Boc-amino)ethyl]-Oμ-(2-carboxyethyl)polyethylene glycol 3,000” is a water-soluble PEG reagent . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable bond . The Boc-protected amine can be deprotected under mild acidic conditions .
Aplicaciones Científicas De Investigación
Biomedical Applications
Polyethylene glycols (PEGs) and their derivatives are extensively used in biomedical applications due to their hydrophilicity, biocompatibility, and functional versatility. PEGylation, the process of attaching PEG chains to molecules or surfaces, improves the stability, solubility, and bioavailability of therapeutic agents, including proteins and peptides. This modification reduces immunogenicity and enhances the pharmacokinetic profiles of drugs, leading to increased circulation times and improved drug efficacy (Thai Thanh Hoang Thi et al., 2020).
Drug Delivery Systems
PEG and its derivatives are fundamental in designing drug delivery systems. They are used in creating block copolymers for nanocarriers, such as liposomes, micelles, and polymeric nanoparticles. These systems facilitate targeted delivery, controlled release, and reduced toxicity of therapeutic agents. The conjugation of PEG to nanoparticles or drugs significantly improves their solubility, stability, and biocompatibility, thereby enhancing their therapeutic potential (L. Yin et al., 2022).
Polymer Sciences
In polymer science, PEG and its derivatives are utilized to modify material properties, including hydrophilicity, flexibility, and biodegradability. PEG-based polymers and copolymers find applications in creating hydrogels, tissue engineering scaffolds, and biodegradable materials for medical use. These materials support cell growth and tissue regeneration, offering potential in repairing or replacing damaged tissues, such as in spinal cord injury repair (Xianbin Kong et al., 2017).
Environmental and Chemical Engineering
PEG and its derivatives are also explored in environmental and chemical engineering for their role in separation processes, such as pervaporation for ethylene glycol purification. Their unique properties facilitate the selective transport of compounds, contributing to more efficient and environmentally friendly separation technologies (V. Rostovtseva et al., 2022).
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of O-[2-(Boc-amino)ethyl]-Oμ-(2-carboxyethyl)polyethylene glycol 3,000 can be achieved through a two-step process. The first step involves the reaction of polyethylene glycol with 2-bromoethylamine hydrobromide to form O-(2-aminoethyl)polyethylene glycol. The second step involves the reaction of O-(2-aminoethyl)polyethylene glycol with Boc anhydride and succinic anhydride to form the final product.", "Starting Materials": [ "Polyethylene glycol 3,000", "2-Bromoethylamine hydrobromide", "Boc anhydride", "Succinic anhydride", "Triethylamine", "Diisopropylcarbodiimide", "Chloroform", "Sodium bicarbonate", "Sodium chloride" ], "Reaction": [ "Step 1: Reaction of polyethylene glycol with 2-bromoethylamine hydrobromide", "- Dissolve polyethylene glycol 3,000 in chloroform", "- Add 2-bromoethylamine hydrobromide, triethylamine, and diisopropylcarbodiimide to the solution", "- Stir the mixture at room temperature for 24 hours", "- Extract the product with chloroform and wash with sodium bicarbonate and sodium chloride", "- Dry the product with anhydrous sodium sulfate", "Step 2: Reaction of O-(2-aminoethyl)polyethylene glycol with Boc anhydride and succinic anhydride", "- Dissolve O-(2-aminoethyl)polyethylene glycol in chloroform", "- Add Boc anhydride, succinic anhydride, and triethylamine to the solution", "- Stir the mixture at room temperature for 24 hours", "- Extract the product with chloroform and wash with sodium bicarbonate and sodium chloride", "- Dry the product with anhydrous sodium sulfate", "- Purify the product using column chromatography" ] } | |
Número CAS |
187848-68-6 |
Fórmula molecular |
C32H63NO16 |
Peso molecular |
717.847 |
Nombre IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C32H63NO16/c1-32(2,3)49-31(36)33-5-7-38-9-11-40-13-15-42-17-19-44-21-23-46-25-27-48-29-28-47-26-24-45-22-20-43-18-16-41-14-12-39-10-8-37-6-4-30(34)35/h4-29H2,1-3H3,(H,33,36)(H,34,35) |
Clave InChI |
QMJVJXMTYZIZKH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




